molecular formula C28H24F12N4P2 B011477 1,1'-[1,4-Phenylenebis(methylene)]bis(4,4'-bipyridinium) Bis(hexafluorophosphate) CAS No. 108861-20-7

1,1'-[1,4-Phenylenebis(methylene)]bis(4,4'-bipyridinium) Bis(hexafluorophosphate)

Cat. No.: B011477
CAS No.: 108861-20-7
M. Wt: 706.4 g/mol
InChI Key: ZURJGCCXYLZWSO-UHFFFAOYSA-N
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Description

1,1'-[1,4-Phenylenebis(methylene)]bis(4,4'-bipyridinium) Bis(hexafluorophosphate) is a useful research compound. Its molecular formula is C28H24F12N4P2 and its molecular weight is 706.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,1'-[1,4-Phenylenebis(methylene)]bis(4,4'-bipyridinium) Bis(hexafluorophosphate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1'-[1,4-Phenylenebis(methylene)]bis(4,4'-bipyridinium) Bis(hexafluorophosphate) including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1,1'-[1,4-Phenylenebis(methylene)]bis(4,4'-bipyridinium) bis(hexafluorophosphate) is a synthetic compound with notable biological activity. Its unique structure, characterized by bipyridinium units and hexafluorophosphate counterions, contributes to its potential applications in various fields, including medicinal chemistry and materials science. This article explores its biological activity, focusing on antibacterial properties, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C28H24F12N4P2
  • Molecular Weight : 706.46 g/mol
  • CAS Number : 108861-20-7
  • Physical State : Solid (crystalline powder)
  • Color : Yellow

The compound's structure features two bipyridinium moieties connected by a methylene bridge, which enhances its ability to interact with biological systems.

Antibacterial Activity

Research has shown that compounds similar to 1,1'-[1,4-Phenylenebis(methylene)]bis(4,4'-bipyridinium) exhibit significant antibacterial properties. A study highlighted the antibacterial activity of various bipyridinium derivatives against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds were reported to range from 20 µM to 70 µM against strains such as Staphylococcus aureus and Escherichia coli .

Compound TypeMIC against S. aureus (µM)MIC against E. coli (µM)
Bipyridinium Derivatives20 - 4040 - 70

The effectiveness of these compounds suggests that the structural features of bipyridinium derivatives are crucial for their antibacterial activity.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of the compound. In vitro studies indicated that while some bipyridinium derivatives exhibit cytotoxic effects at higher concentrations, they also demonstrate selectivity towards bacterial cells over mammalian cells. For instance, the IC50 values for mammalian cell lines were significantly higher than those for bacterial strains, indicating a favorable therapeutic index .

Case Study 1: Antibacterial Efficacy

A recent study assessed the antibacterial efficacy of a series of bipyridinium compounds against multi-drug resistant strains of S. aureus. The results showed that certain derivatives had MIC values comparable to standard antibiotics like ceftriaxone. The study concluded that modifications in the chemical structure could enhance antibacterial activity while reducing cytotoxicity .

Case Study 2: Interaction with Biological Membranes

Another investigation focused on the interaction of bipyridinium derivatives with lipid membranes. The study utilized fluorescence spectroscopy to demonstrate that these compounds could disrupt bacterial membranes, leading to cell lysis. This mechanism of action is critical for their antibacterial effectiveness and highlights their potential as novel antimicrobial agents .

Properties

IUPAC Name

4-pyridin-4-yl-1-[[4-[(4-pyridin-4-ylpyridin-1-ium-1-yl)methyl]phenyl]methyl]pyridin-1-ium;dihexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N4.2F6P/c1-2-24(22-32-19-11-28(12-20-32)26-7-15-30-16-8-26)4-3-23(1)21-31-17-9-27(10-18-31)25-5-13-29-14-6-25;2*1-7(2,3,4,5)6/h1-20H,21-22H2;;/q+2;2*-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZURJGCCXYLZWSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C[N+]2=CC=C(C=C2)C3=CC=NC=C3)C[N+]4=CC=C(C=C4)C5=CC=NC=C5.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24F12N4P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20453690
Record name 1,1'-[1,4-Phenylenebis(methylene)]bis[4-(pyridin-4-yl)pyridin-1-ium] dihexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20453690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

706.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108861-20-7
Record name 1,1'-[1,4-Phenylenebis(methylene)]bis[4-(pyridin-4-yl)pyridin-1-ium] dihexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20453690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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